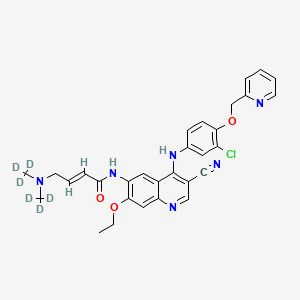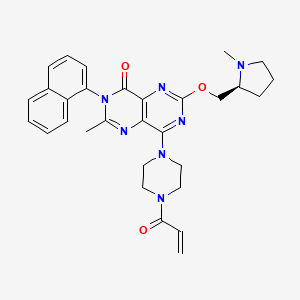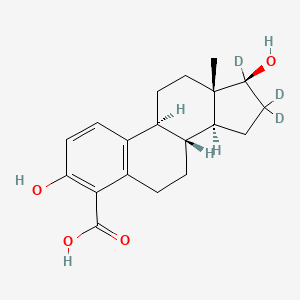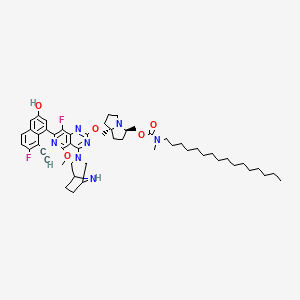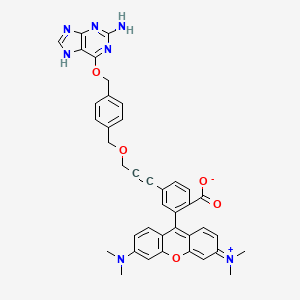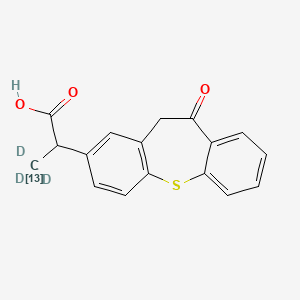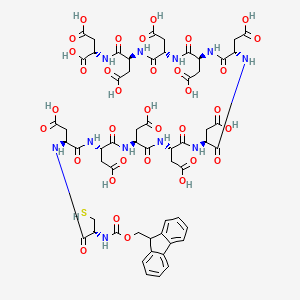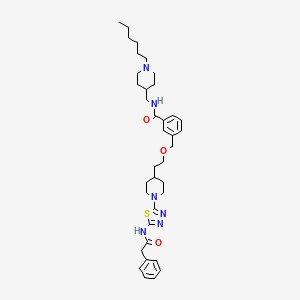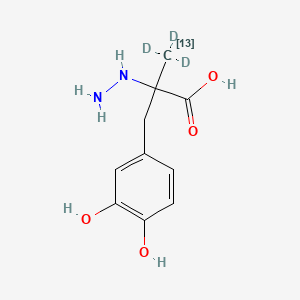
(Rac)-Carbidopa-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Carbidopa-13C,d3 is a labeled compound used in scientific research. It is a derivative of carbidopa, a medication commonly used in combination with levodopa to treat Parkinson’s disease. The labeling with carbon-13 and deuterium (d3) allows researchers to trace the compound in biological systems and study its pharmacokinetics and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Carbidopa-13C,d3 involves the incorporation of carbon-13 and deuterium into the carbidopa molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: The carbon-13 isotope can be introduced into the carbidopa molecule using carbon-13 labeled precursors in the synthesis process.
Deuterium Labeling: Deuterium atoms can be incorporated by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and reagents. The process is optimized to ensure high yield and purity of the labeled compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Carbidopa-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carbidopa quinone, while reduction can yield carbidopa alcohol.
Scientific Research Applications
(Rac)-Carbidopa-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbidopa in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbidopa.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (Rac)-Carbidopa-13C,d3 is similar to that of carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, carbidopa increases the availability of levodopa in the brain, enhancing its therapeutic effects in the treatment of Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Benserazide: Another inhibitor of aromatic L-amino acid decarboxylase, used similarly to carbidopa.
Methyldopa: A related compound used as an antihypertensive agent.
Uniqueness
(Rac)-Carbidopa-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed tracing and analysis in research studies. This labeling provides valuable insights into the pharmacokinetics and metabolism of carbidopa, which are not possible with the unlabeled compound.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3 |
InChI Key |
TZFNLOMSOLWIDK-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


